molecular formula C20H22BF3O3 B597015 2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218790-07-8

2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B597015
CAS No.: 1218790-07-8
M. Wt: 378.198
InChI Key: JRYFOOSOBHSJOP-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a benzyloxy group and a trifluoromethyl group on the phenyl ring. The unique structural features of this compound make it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Boronate Ester: The initial step involves the reaction of 4-(benzyloxy)-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. This reaction forms the boronate ester intermediate.

    Cyclization: The boronate ester undergoes cyclization to form the dioxaborolane ring. This step is usually facilitated by heating the reaction mixture under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Nucleophiles: For substitution reactions involving the trifluoromethyl group.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Aldehydes and Carboxylic Acids: Formed from oxidation of the benzyloxy group.

    Substituted Phenyl Compounds: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: Employed in the study of biological systems and the development of chemical probes for investigating biological processes.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane varies depending on its application:

    Suzuki-Miyaura Coupling: The boron atom in the dioxaborolane ring coordinates with the palladium catalyst, facilitating the transmetalation step and subsequent formation of the carbon-carbon bond.

    Oxidation Reactions: The benzyloxy group undergoes oxidation through the transfer of oxygen atoms from the oxidizing agent, leading to the formation of aldehydes or carboxylic acids.

    Substitution Reactions: The trifluoromethyl group can be displaced by nucleophiles through a nucleophilic substitution mechanism, resulting in the formation of substituted phenyl compounds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the dioxaborolane ring and trifluoromethyl group, making it less versatile in certain reactions.

    4-(Benzyloxy)phenylboronic Acid: Similar structure but lacks the trifluoromethyl group, affecting its reactivity and applications.

    2-(Trifluoromethyl)phenylboronic Acid: Lacks the benzyloxy group, which influences its chemical properties and reactivity.

Uniqueness

2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the dioxaborolane ring, benzyloxy group, and trifluoromethyl group. This unique structure imparts distinct reactivity and versatility, making it a valuable compound in various chemical reactions and applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-phenylmethoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)17-11-10-15(12-16(17)20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYFOOSOBHSJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682258
Record name 2-[4-(Benzyloxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-07-8
Record name 4,4,5,5-Tetramethyl-2-[4-(phenylmethoxy)-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Benzyloxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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